tert-Butyl 3-formylbenzylcarbamate

Description

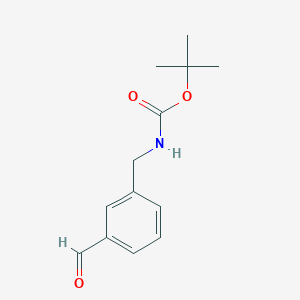

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3-formylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h4-7,9H,8H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORXNWZTJLYRQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383454 | |

| Record name | tert-Butyl 3-formylbenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170853-04-0 | |

| Record name | tert-Butyl 3-formylbenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-formylbenzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-formylbenzylcarbamate, a key organic intermediate in contemporary pharmaceutical and agrochemical synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and includes a thorough analysis of its spectroscopic data for characterization. Furthermore, this guide explores its applications in drug discovery, highlighting its role as a versatile building block in the synthesis of bioactive molecules.

Introduction

This compound, also known by its synonym N-Boc-3-(aminomethyl)benzaldehyde, is an organic compound featuring a carbamate functional group.[1] The structure incorporates a tert-butyl group, which imparts steric hindrance and influences its reactivity and solubility.[1] The presence of a formyl (aldehyde) group on the benzyl ring makes it a reactive intermediate capable of participating in a variety of chemical transformations, including condensation and oxidation reactions.[1] Its aromatic benzyl moiety contributes to its overall stability and influences its interactions with other molecules.[1] Primarily utilized in organic synthesis, this compound serves as a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₇NO₃ | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| CAS Number | 170853-04-0 | [1] |

| Appearance | Pale yellow solid | [1] |

| Synonyms | N-Boc-3-(aminomethyl)benzaldehyde, tert-Butyl N-(3-formylbenzyl)carbamate | [1] |

| Purity (typical) | 90-97% | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of 3-(aminomethyl)benzaldehyde with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the tert-butyloxycarbonyl (Boc) protecting group onto a primary amine.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

-

3-(Aminomethyl)benzaldehyde hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or another suitable anhydrous solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(aminomethyl)benzaldehyde hydrochloride (1.0 eq) in dichloromethane.

-

Basification: Add triethylamine (2.2 eq) to the solution to neutralize the hydrochloride salt and free the amine. Stir for 15-20 minutes at room temperature.

-

Boc Protection: Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound is typically purified by flash column chromatography on silica gel.

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to separate the product from impurities.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a pale yellow solid.[1]

Spectroscopic Data and Characterization

The structure and purity of this compound are confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ 9.99 (s, 1H, -CHO) | δ 192.2 (-CHO) |

| δ 7.80 (s, 1H, Ar-H) | δ 156.0 (C=O, carbamate) |

| δ 7.72 (d, J=7.6 Hz, 1H, Ar-H) | δ 140.0 (Ar-C) |

| δ 7.58 (d, J=7.6 Hz, 1H, Ar-H) | δ 136.5 (Ar-C) |

| δ 7.48 (t, J=7.6 Hz, 1H, Ar-H) | δ 132.0 (Ar-CH) |

| δ 5.05 (br s, 1H, -NH) | δ 129.5 (Ar-CH) |

| δ 4.41 (d, J=6.0 Hz, 2H, -CH₂-) | δ 129.0 (Ar-CH) |

| δ 1.47 (s, 9H, -C(CH₃)₃) | δ 128.5 (Ar-CH) |

| δ 80.0 (-C(CH₃)₃) | |

| δ 44.5 (-CH₂-) | |

| δ 28.4 (-C(CH₃)₃) |

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The provided data is predicted based on typical values for similar structures and may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (carbamate) | Stretching | ~3350 |

| C-H (aromatic) | Stretching | ~3100-3000 |

| C-H (aliphatic) | Stretching | ~2970-2850 |

| C=O (aldehyde) | Stretching | ~1700 |

| C=O (carbamate) | Stretching | ~1685 |

| C=C (aromatic) | Stretching | ~1600, 1480 |

| C-N | Stretching | ~1250 |

| C-O | Stretching | ~1160 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Technique | Expected m/z | Interpretation |

| Electrospray Ionization (ESI+) | 236.1332 | [M+H]⁺ |

| 258.1151 | [M+Na]⁺ | |

| 180.0706 | [M - C₄H₈ + H]⁺ (loss of isobutylene) | |

| 134.0600 | [M - Boc + H]⁺ |

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry due to the presence of two key reactive sites: the aldehyde group and the Boc-protected amine. The Boc group provides a stable protecting group for the amine that can be readily removed under acidic conditions, allowing for sequential chemical modifications.

The aldehyde functionality can be utilized in various reactions to construct more complex molecular scaffolds. For instance, it can undergo reductive amination to introduce new amine-containing substituents or participate in Wittig-type reactions to form alkenes. These transformations are fundamental in the synthesis of a wide range of biologically active compounds.

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives are of significant interest in drug discovery. The 3-aminomethylbenzaldehyde core is a structural motif present in various compounds with potential therapeutic applications.

Workflow for Utilization in Drug Synthesis:

Figure 2: A generalized workflow illustrating the use of this compound in the synthesis of bioactive molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and important intermediate in organic and medicinal chemistry. Its bifunctional nature, with a reactive aldehyde and a protected amine, allows for a wide range of synthetic transformations, making it a valuable tool for the construction of complex molecules with potential therapeutic applications. This guide has provided a detailed overview of its properties, synthesis, purification, and characterization, which will be of significant value to researchers and professionals in the field of drug discovery and development.

References

Technical Guide: tert-Butyl 3-formylbenzylcarbamate (CAS 170853-04-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-formylbenzylcarbamate, with the CAS number 170853-04-0, is a bifunctional organic compound that serves as a crucial intermediate in synthetic organic chemistry. Its structure incorporates a benzaldehyde moiety and a Boc-protected aminomethyl group, making it a versatile building block for the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both a reactive aldehyde and a protected amine allows for selective and sequential chemical transformations, offering significant strategic advantages in multistep syntheses. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and data for laboratory use.

Chemical and Physical Properties

This compound is typically a pale yellow solid under standard conditions.[1] The key physicochemical and structural data are summarized in the table below.

| Property | Value |

| CAS Number | 170853-04-0 |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol [1] |

| Appearance | Pale yellow solid[1] |

| IUPAC Name | tert-butyl N-(3-formylbenzyl)carbamate |

| Synonyms | 3-(Aminomethyl)benzaldehyde, N-Boc Protected; Tert-Butyl N-(3-Formylbenzyl)Carbamate[1] |

| InChI | InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h4-7,9H,8H2,1-3H3,(H,14,16)[1] |

| SMILES | CC(C)(C)OC(=O)NCc1cccc(c1)C=O[1] |

Synthesis

The synthesis of this compound can be achieved through a few key pathways, primarily involving the protection of the amino group of 3-(aminomethyl)benzaldehyde or the functional group transformation of a related precursor. A common and efficient method is the Boc protection of 3-(aminomethyl)benzaldehyde.

Experimental Protocol: Boc Protection of 3-(aminomethyl)benzaldehyde

This protocol describes the synthesis of this compound from 3-(aminomethyl)benzaldehyde using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

3-(aminomethyl)benzaldehyde hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-(aminomethyl)benzaldehyde hydrochloride (1.0 eq) in a mixture of dichloromethane and water, add sodium bicarbonate (2.5 eq).

-

Stir the mixture vigorously at room temperature until the starting material is fully dissolved and the solution becomes basic.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a pale yellow solid.

Expected Yield: 85-95%

Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted below.

Spectroscopic Data

The structural confirmation of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy. While specific peak assignments can vary slightly based on the solvent and instrument, the following provides a representative interpretation of the ¹H and ¹³C NMR spectra.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Aldehyde proton (-CHO) | |

| ~7.8 | d | 1H | Aromatic proton | |

| ~7.6 | s | 1H | Aromatic proton | |

| ~7.5 | t | 1H | Aromatic proton | |

| ~7.4 | d | 1H | Aromatic proton | |

| ~5.0 | br s | 1H | NH proton | |

| ~4.4 | d | 2H | Methylene protons (-CH₂-) | |

| ~1.5 | s | 9H | tert-Butyl protons (-C(CH₃)₃) |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| ~192.0 | Aldehyde carbonyl carbon | |

| ~156.0 | Carbamate carbonyl carbon | |

| ~139.0 | Aromatic quaternary carbon | |

| ~136.5 | Aromatic quaternary carbon | |

| ~131.0 | Aromatic CH carbon | |

| ~129.5 | Aromatic CH carbon | |

| ~129.0 | Aromatic CH carbon | |

| ~128.0 | Aromatic CH carbon | |

| ~80.0 | tert-Butyl quaternary carbon | |

| ~45.0 | Methylene carbon | |

| ~28.5 | tert-Butyl methyl carbons |

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The aldehyde group can undergo a variety of reactions, including reductive amination, Wittig reactions, and condensations, to introduce diverse functionalities. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized.

While specific, publicly available examples of its direct use in the synthesis of marketed drugs are limited, its structural motif is present in numerous compounds under investigation. The strategic placement of the formyl and protected amino groups on the benzyl ring allows for the construction of complex molecular scaffolds.

Logical Relationship in Drug Synthesis

The utility of this compound in a hypothetical drug synthesis workflow is illustrated below. This diagram shows how the intermediate can be sequentially modified at its two functional groups to build a more complex molecule.

Conclusion

This compound is a strategically important building block for organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for controlled and sequential introduction of molecular complexity, making it a valuable tool for the synthesis of novel drug candidates and other high-value chemical entities. The information and protocols provided in this guide are intended to support researchers in the effective utilization of this versatile intermediate in their synthetic endeavors.

References

tert-Butyl 3-formylbenzylcarbamate molecular formula C13H17NO3

An In-depth Technical Guide to tert-Butyl 3-formylbenzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (C13H17NO3), a key intermediate in organic and medicinal chemistry. This document details its physicochemical and spectroscopic properties, provides a detailed experimental protocol for its synthesis via N-Boc protection, and discusses its applications as a versatile building block in the synthesis of complex pharmaceutical agents. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams as specified.

Introduction

This compound, also known as N-Boc-3-(aminomethyl)benzaldehyde, is an organic compound that incorporates a benzaldehyde moiety and an amine protected by a tert-butoxycarbonyl (Boc) group.[1] The Boc protecting group is favored in multi-step syntheses due to its stability in a wide range of non-acidic conditions and its straightforward removal under mild acidic conditions. The presence of both a reactive aldehyde and a protected amine makes this compound a valuable bifunctional building block for creating diverse molecular architectures, particularly in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. Spectroscopic data are predicted based on the analysis of structurally analogous compounds, such as tert-butyl benzylcarbamate and other benzaldehyde derivatives.[2]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C13H17NO3 | N/A |

| Molecular Weight | 235.28 g/mol | [1] |

| CAS Number | 177785-05-2 | N/A |

| Appearance | Off-white solid | N/A |

| Melting Point | 105 - 109 °C | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Insoluble in water | N/A |

Predicted Spectroscopic Data

Table 2: Predicted 1H and 13C NMR Spectral Data (Solvent: CDCl3)

| Type | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1H NMR | ~9.9 - 10.1 | (s, 1H), Aldehyde (-CHO) |

| ~7.8 - 7.9 | (s, 1H), Aromatic (Ar-H) | |

| ~7.7 - 7.8 | (d, 1H), Aromatic (Ar-H) | |

| ~7.5 - 7.6 | (d, 1H), Aromatic (Ar-H) | |

| ~7.4 - 7.5 | (t, 1H), Aromatic (Ar-H) | |

| ~5.0 | (br s, 1H), Carbamate (N-H) | |

| ~4.4 | (d, 2H), Benzylic (-CH2-) | |

| ~1.48 | (s, 9H), tert-Butyl (-C(CH3)3) | |

| 13C NMR | ~192 | Aldehyde (C=O) |

| ~156 | Carbamate (C=O) | |

| ~139 | Aromatic (Ar-C) | |

| ~137 | Aromatic (Ar-C) | |

| ~132 | Aromatic (Ar-CH) | |

| ~129 | Aromatic (Ar-CH) | |

| ~128 | Aromatic (Ar-CH) | |

| ~127 | Aromatic (Ar-CH) | |

| ~80 | tert-Butyl (quaternary C) | |

| ~45 | Benzylic (-CH2-) | |

| ~28 | tert-Butyl (-CH3) |

Table 3: Predicted Key Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopy | Predicted Peak/Fragment | Description |

| IR (cm⁻¹) | ~3350 | N-H stretch (carbamate) |

| ~2970 | C-H stretch (aliphatic, t-butyl) | |

| ~2830, ~2730 | C-H stretch (aldehyde) | |

| ~1710 | C=O stretch (aldehyde) | |

| ~1690 | C=O stretch (carbamate, amide I) | |

| ~1520 | N-H bend (carbamate, amide II) | |

| MS (m/z) | 235 [M]⁺ | Molecular Ion |

| 179 [M-56]⁺ | Loss of isobutylene | |

| 134 [M-101]⁺ | Loss of Boc group | |

| 106 | Benzyl fragment |

Synthesis Experimental Protocol

The synthesis of this compound is readily achieved by the N-protection of 3-(aminomethyl)benzaldehyde using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This is a standard procedure for introducing the Boc protecting group onto a primary amine.

Synthesis Workflow

Caption: General workflow for the Boc-protection of 3-(aminomethyl)benzaldehyde.

Detailed Methodology

Materials:

-

3-(aminomethyl)benzaldehyde hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Equipment for column chromatography or recrystallization

Procedure:

-

In a round-bottom flask, dissolve 3-(aminomethyl)benzaldehyde hydrochloride (1.0 eq) in a mixture of THF and water (e.g., a 1:1 ratio).

-

Cool the solution to 0 °C using an ice bath with continuous stirring.

-

Slowly add a solution of sodium hydroxide (2.2 eq) in water to the flask to neutralize the hydrochloride salt and create basic conditions. Alternatively, an organic base like triethylamine (2.5 eq) can be used in an anhydrous solvent like DCM.

-

In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF (or the reaction solvent).

-

Add the Boc₂O solution dropwise to the cooled amine solution over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent using a rotary evaporator.

-

Add water to the remaining aqueous residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.

Applications in Research and Drug Development

This compound is not typically investigated for its own biological activity. Instead, its value lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The Boc-protected amine allows for selective modification of the aldehyde group, and subsequent deprotection of the amine provides a handle for further functionalization.

Role as a Synthetic Intermediate

The logical relationship of this compound as a building block is illustrated below. The aldehyde can be converted into various functional groups (e.g., amines via reductive amination, alkenes via Wittig reaction, or carboxylic acids via oxidation), while the protected amine remains intact for later-stage modifications.

Caption: Role as a key intermediate in multi-step organic synthesis.

No direct interactions with specific biological signaling pathways have been reported for this compound itself. Its importance is derived from the biological activities of the compounds synthesized from it.

Safety and Handling

Table 4: Hazard and Precautionary Information

| Category | Information |

| Hazard Statements | May cause skin and eye irritation. May cause respiratory irritation. |

| Precautionary Statements | Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust. |

| Stability | Stable under recommended storage conditions. |

| Incompatibilities | Strong oxidizing agents. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. |

Conclusion

This compound is a valuable and versatile intermediate in synthetic organic chemistry. Its bifunctional nature, combining a reactive aldehyde with a stable, yet easily removable, Boc-protected amine, makes it an ideal starting material for the construction of complex molecules targeted for pharmaceutical and drug discovery research. This guide provides the essential technical information required for its synthesis, characterization, and application in a research setting.

References

An In-depth Technical Guide to tert-Butyl 3-formylbenzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-Butyl 3-formylbenzylcarbamate, a versatile organic compound with applications in synthetic chemistry and potential as a key intermediate in pharmaceutical development. This document details its chemical properties, synthesis, and known applications, presenting data in a structured format for clarity and ease of comparison.

Chemical Identity and Properties

This compound, also known by its synonyms Tert-Butyl N-(3-Formylbenzyl)Carbamate and 3-(Aminomethyl)Benzaldehyde, N-Boc Protected, is a bifunctional molecule featuring a benzaldehyde group and a Boc-protected amine. This unique structure allows for selective chemical modifications at two distinct reactive sites, making it a valuable building block in multi-step organic syntheses. The tert-butoxycarbonyl (Boc) protecting group provides stability to the amine functionality, which can be readily removed under acidic conditions when required.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| IUPAC Name | tert-butyl (3-formylbenzyl)carbamate |

| Synonyms | Tert-Butyl N-(3-Formylbenzyl)Carbamate, 3-(Aminomethyl)Benzaldehyde, N-Boc Protected |

| CAS Number | 170853-04-0[1] |

| Molecular Formula | C₁₃H₁₇NO₃[1] |

| Molecular Weight | 235.28 g/mol [1] |

| Physical Description | Pale yellow solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Synthesis and Reactivity

The reactivity of this compound is characterized by the distinct functionalities present in the molecule. The aldehyde group is susceptible to nucleophilic attack and can participate in a variety of reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes. The Boc-protected amine is stable under a wide range of reaction conditions but can be deprotected using strong acids like trifluoroacetic acid (TFA) to yield the free amine.

Logical Workflow for the Utilization of this compound in Synthesis

Caption: Synthetic utility of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Carbamates are a significant class of compounds in medicinal chemistry, often utilized as isosteres for amide bonds in peptide-based drugs to improve metabolic stability and cell permeability. The Boc protecting group is a cornerstone of modern peptide synthesis and other complex molecule constructions.

While specific biological activities or signaling pathway modulations for this compound have not been explicitly reported, its structural motifs are present in various biologically active molecules. The presence of both a reactive aldehyde and a protected amine makes it a valuable starting material for the synthesis of compound libraries for high-throughput screening.

Compounds with similar structural features, such as a carbamate-protected amine and a reactive functional group, have been employed as linkers in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. The bifunctional nature of this compound makes it a candidate for the synthesis of such linker scaffolds.

Signaling Pathway Hypothesis

Given its structure, derivatives of this compound could potentially be designed to interact with various biological targets. For example, the benzylamine core could be elaborated to target specific enzyme active sites or protein-protein interfaces.

Caption: Potential drug discovery workflow utilizing the core scaffold.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and specific reactions of this compound are not currently available. Researchers should refer to general methods for the Boc protection of amines and standard protocols for reactions involving aldehydes.

General Protocol for Boc Protection of a Primary Amine:

-

Dissolve the amine in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add di-tert-butyl dicarbonate (Boc₂O), typically in a 1.1 to 1.5 molar excess.

-

A base, such as triethylamine or N,N-diisopropylethylamine, may be added to scavenge the acid byproduct.

-

Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the product by column chromatography or recrystallization.

General Protocol for Reductive Amination:

-

Dissolve the aldehyde (this compound) and the desired amine in a suitable solvent (e.g., dichloroethane, methanol).

-

A mild acid catalyst, such as acetic acid, may be added to facilitate imine formation.

-

Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Quench the reaction carefully with water or an aqueous basic solution.

-

Extract the product with an organic solvent and purify as needed.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature allows for the strategic and sequential introduction of various chemical moieties, making it an ideal scaffold for the construction of complex molecules and diverse compound libraries. While specific biological data for this compound is limited, its structural components are prevalent in many pharmaceutically active agents. Further research into the synthesis and application of this compound is warranted to fully explore its utility in drug discovery and development.

References

An In-depth Technical Guide to Tert-Butyl N-(3-formylphenyl)carbamate: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl N-(3-formylphenyl)carbamate, a bifunctional aromatic compound, serves as a crucial building block in medicinal chemistry and organic synthesis. Its structure incorporates a synthetically versatile aldehyde group and a tert-butyloxycarbonyl (Boc)-protected amine on a phenyl ring. This strategic arrangement allows for selective chemical modifications, making it an invaluable intermediate in the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and explores its applications in drug discovery, including its use in forging new carbon-carbon and carbon-nitrogen bonds.

Chemical Structure and Properties

Tert-butyl N-(3-formylphenyl)carbamate, also known as 3-(Boc-amino)benzaldehyde, possesses the chemical formula C₁₂H₁₅NO₃. The molecule features a benzaldehyde core with a tert-butyloxycarbonyl-protected amino group at the meta-position. The Boc protecting group offers stability under a wide range of reaction conditions, yet can be readily removed under acidic conditions, allowing for sequential functionalization of the amine. The aldehyde group provides a reactive handle for a variety of transformations, including reductive amination, Wittig reactions, and Suzuki coupling.

Quantitative Data

The physicochemical properties of tert-butyl N-(3-formylphenyl)carbamate and its ortho- and para-isomers are summarized in the table below for comparative analysis.

| Property | Tert-Butyl N-(3-formylphenyl)carbamate | Tert-Butyl N-(2-formylphenyl)carbamate | Tert-Butyl N-(4-formylphenyl)carbamate |

| CAS Number | 176980-36-2 | 74965-38-1 | 144072-30-0 |

| Molecular Formula | C₁₂H₁₅NO₃ | C₁₂H₁₅NO₃ | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol | 221.25 g/mol | 221.25 g/mol |

| Melting Point | Not Reported | 57-61 °C | Not Reported |

| Boiling Point | 290.6 °C at 760 mmHg | 291.7 °C at 760 mmHg | Not Reported |

| Density | 1.163 g/cm³ | 1.163 g/cm³ | Not Reported |

| Flash Point | 129.5 °C | 130.2 °C | Not Reported |

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of tert-butyl N-(3-formylphenyl)carbamate from 3-aminobenzaldehyde.

Synthesis of Tert-Butyl N-(3-formylphenyl)carbamate

This procedure outlines the protection of the amino group of 3-aminobenzaldehyde using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

3-Aminobenzaldehyde

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-aminobenzaldehyde (1.0 eq) in tetrahydrofuran (THF).

-

Add an aqueous solution of sodium bicarbonate (2.0 eq).

-

To the stirred biphasic mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise at room temperature.

-

Allow the reaction mixture to stir vigorously overnight at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and add ethyl acetate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield tert-butyl N-(3-formylphenyl)carbamate as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The dual functionality of tert-butyl N-(3-formylphenyl)carbamate makes it a versatile scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The aldehyde can be readily converted into other functional groups, while the Boc-protected amine can be deprotected to allow for further derivatization.

Reductive Amination

The formyl group can undergo reductive amination with a variety of primary and secondary amines to introduce new substituents, a common strategy in the synthesis of bioactive molecules.

Suzuki Coupling

The aldehyde can be converted to a halide or triflate, which can then participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form biaryl structures. These motifs are prevalent in many pharmaceutical agents.

Conclusion

Tert-butyl N-(3-formylphenyl)carbamate is a valuable and versatile intermediate in the field of drug discovery and medicinal chemistry. Its strategically positioned and orthogonally protected functional groups allow for a wide array of chemical transformations, facilitating the synthesis of complex molecules with potential therapeutic value. The methodologies outlined in this guide provide a framework for the synthesis and application of this important building block in the development of new pharmaceuticals.

solubility of tert-Butyl 3-formylbenzylcarbamate

An In-depth Technical Guide on the Solubility of tert-Butyl 3-formylbenzylcarbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable intermediate in organic synthesis, frequently utilized in the preparation of more complex molecules for pharmaceutical and agrochemical research.[1] Its structure incorporates a Boc-protected amine and a reactive formyl group, making it a versatile building block.[2] Understanding the solubility of this compound is critical for its application in drug discovery and development, as solubility influences reaction kinetics, purification strategies, formulation, and ultimately, bioavailability. This guide provides a technical overview of the predicted solubility of this compound and outlines detailed experimental protocols for its quantitative determination, addressing the current lack of publicly available data.

Molecular Structure and Qualitative Solubility Prediction

The solubility of an organic compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The structure of this compound is presented below:

Chemical Formula: C₁₃H₁₇NO₃[1]

Molecular Weight: 235.28 g/mol [1]

Structure:

-

tert-Butyl Carbamate Group: The carbamate group (-NHCOO-) contains polar N-H and C=O bonds, which can act as hydrogen bond donors and acceptors, respectively. The bulky, nonpolar tert-butyl group, however, imparts significant steric hindrance and lipophilic character, which can influence its reactivity and solubility.[1]

-

Benzyl Group: The aromatic benzyl ring is predominantly nonpolar and hydrophobic, contributing to solubility in nonpolar organic solvents.

-

Formyl Group (Aldehyde): The aldehyde group (-CHO) is polar and can act as a hydrogen bond acceptor. This group can participate in various chemical reactions like condensation and oxidation.[1]

Based on these structural features, a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of hydrogen bond donors and acceptors suggests some potential for solubility. However, the significant nonpolar surface area from the benzyl and tert-butyl groups would likely limit its solubility in highly polar solvents like water. It is expected to be sparingly soluble to insoluble in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents can engage in dipole-dipole interactions and accept hydrogen bonds. This compound is expected to exhibit good solubility in these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the nonpolar nature of the benzyl and tert-butyl groups, it is likely to have some solubility in these solvents, although the polar carbamate and formyl groups may limit high solubility.

-

Chlorinated Solvents (e.g., dichloromethane, chloroform): These are good general solvents for a wide range of organic compounds and are expected to effectively dissolve this compound.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, experimental determination is necessary. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3]

Shake-Flask Method for Thermodynamic Solubility

This method involves agitating an excess of the solid compound in a solvent for a prolonged period until equilibrium is reached.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, DMSO, dichloromethane, hexane)

-

Analytical balance

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or rotator with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 or 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. Ensure there is enough solid to maintain a saturated solution with undissolved solid remaining at the end of the experiment.

-

Accurately add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[4]

-

Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[4] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution is no longer increasing).

-

-

Sample Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle by gravity or by centrifugation.

-

Carefully withdraw a known volume of the supernatant. It is crucial to avoid aspirating any solid particles.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean vial. This step removes any remaining solid particles that could dissolve upon dilution and lead to an overestimation of solubility.

-

-

Analysis and Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method, such as UPLC-MS, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the concentration of the undiluted supernatant by applying the dilution factor. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the thermodynamic .

Data Presentation

The quantitative solubility data obtained from the experimental protocols should be recorded in a structured format for easy comparison and reference.

| Solvent | Temperature (°C) | Quantitative Solubility (mg/mL) | Quantitative Solubility (µg/mL) | Notes |

| Water | 25 | |||

| PBS (pH 7.4) | 25 | |||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetonitrile | 25 | |||

| DMSO | 25 | |||

| Dichloromethane | 25 | |||

| Hexane | 25 |

Conclusion

References

Spectroscopic and Synthetic Profile of tert-Butyl 3-formylbenzylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

tert-Butyl 3-formylbenzylcarbamate is a bifunctional organic molecule incorporating a Boc-protected amine and an aromatic aldehyde. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other bioactive compounds. The presence of the reactive formyl group allows for a variety of subsequent chemical transformations, such as reductive amination, oxidation, or olefination, while the tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable means of masking the benzylamine functionality.

Chemical Structure:

Molecular Formula: C₁₃H₁₇NO₃[1]

Molecular Weight: 235.28 g/mol [1]

Appearance: Pale yellow solid[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and by comparison with spectral data of similar compounds such as tert-butyl benzylcarbamate and other aromatic aldehydes.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 - 10.1 | Singlet | 1H | Ar-CH O |

| ~7.8 - 7.9 | Singlet (or distorted triplet) | 1H | Ar-H (proton ortho to CHO) |

| ~7.6 - 7.7 | Doublet | 1H | Ar-H (proton para to CH₂NHBoc) |

| ~7.4 - 7.5 | Triplet | 1H | Ar-H (proton meta to both groups) |

| ~7.3 - 7.4 | Doublet | 1H | Ar-H (proton ortho to CH₂NHBoc) |

| ~5.0 - 5.2 | Broad Singlet | 1H | NH |

| ~4.4 - 4.5 | Doublet | 2H | CH ₂-NH |

| 1.48 | Singlet | 9H | -C(CH ₃)₃ |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C HO |

| ~156 | NC =O |

| ~140 | Ar-C -CH₂NHBoc |

| ~137 | Ar-C -CHO |

| ~132 | Ar-C H |

| ~129 | Ar-C H |

| ~128 | Ar-C H |

| ~127 | Ar-C H |

| ~80 | -C (CH₃)₃ |

| ~45 | C H₂-NH |

| 28.4 | -C(C H₃)₃ |

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H Stretch |

| ~3050 | Weak | Aromatic C-H Stretch |

| ~2980, 2870 | Medium-Strong | Aliphatic C-H Stretch |

| ~2820, 2720 | Medium, Sharp | Aldehyde C-H Stretch (Fermi doublet) |

| ~1710 | Strong, Sharp | C=O Stretch (Aldehyde) |

| ~1690 | Strong, Sharp | C=O Stretch (Carbamate) |

| ~1520 | Medium | N-H Bend |

| ~1250, 1160 | Strong | C-O Stretch |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI)

| m/z | Interpretation |

| 236.12 | [M+H]⁺ |

| 258.10 | [M+Na]⁺ |

| 180.08 | [M - C₄H₉O]⁺ (Loss of tert-butoxy group) |

| 134.06 | [M - Boc group]⁺ |

Experimental Protocols

Proposed Synthesis of this compound

A common and effective method for the Boc protection of amines is the reaction with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

3-(Aminomethyl)benzaldehyde hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 3-(aminomethyl)benzaldehyde hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of THF and water, add a base such as triethylamine (1.1 eq) or sodium bicarbonate (2.2 eq) at 0 °C.

-

Stir the mixture for 15-30 minutes to neutralize the hydrochloride salt.

-

To this mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

If a water-miscible solvent like THF was used, remove it under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pale yellow solid.

General Protocol for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy:

-

Record the FT-IR spectrum of the solid sample using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Perform a background scan prior to the sample scan.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into an ESI-mass spectrometer.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range.

Workflow and Pathway Visualizations

The following diagrams illustrate the proposed synthetic pathway and the general analytical workflow for the characterization of this compound.

Caption: Proposed synthesis of this compound.

Caption: Analytical workflow for structural confirmation.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 3-formylbenzylcarbamate

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 3-formylbenzylcarbamate. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on the analysis of structurally similar compounds, including aromatic aldehydes and tert-butyl carbamates. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These values are anticipated for a spectrum recorded in deuterated chloroform (CDCl₃) at room temperature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | - | 1H |

| Aromatic (H-2) | ~7.9 | Singlet (s) or Triplet (t) | J ≈ 1.5 | 1H |

| Aromatic (H-4) | ~7.8 | Doublet of Doublets (dd) | J ≈ 7.7, 1.5 | 1H |

| Aromatic (H-6) | ~7.7 | Doublet of Doublets (dd) | J ≈ 7.7, 1.5 | 1H |

| Aromatic (H-5) | ~7.5 | Triplet (t) | J ≈ 7.7 | 1H |

| Carbamate (-NH) | 4.8 - 5.2 | Broad Singlet (br s) | - | 1H |

| Methylene (-CH₂-) | ~4.4 | Doublet (d) | J ≈ 6.0 | 2H |

| tert-Butyl (-C(CH₃)₃) | ~1.5 | Singlet (s) | - | 9H |

Note: The chemical shifts for aromatic protons are estimations and the exact values can be influenced by the solvent and concentration. The multiplicity of H-2 is predicted as a singlet or a narrow triplet due to small meta-coupling.

Structural Representation and Proton Labeling

The chemical structure of this compound with the IUPAC numbering for the aromatic protons is depicted below. This diagram aids in the assignment of the signals in the ¹H NMR spectrum.

Caption: Chemical structure of this compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, referencing to the residual solvent peak (CHCl₃ in CDCl₃ at δ ≈ 7.26 ppm) is also common practice.[1]

3.2. Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[2][3]

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample. More scans may be needed for dilute samples to improve the signal-to-noise ratio.

-

Referencing: Calibrate the spectrum using the residual solvent peak of CDCl₃ at 7.26 ppm.[1]

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

-

Peak Picking: Identify the chemical shift of each peak.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum of this compound can be visualized as a logical workflow.

Caption: Workflow for ¹H NMR analysis of this compound.

References

role of tert-butyl group in molecular stability

An In-depth Technical Guide on the Role of the Tert-Butyl Group in Molecular Stability

Abstract

The tert-butyl group, (CH₃)₃C-, is a sterically demanding and electronically significant substituent that plays a pivotal role in modern organic chemistry and drug development. Its unique combination of size, three-dimensional structure, and electronic properties allows it to exert profound control over molecular stability, conformation, and reactivity. This technical guide provides a comprehensive analysis of the multifaceted contributions of the tert-butyl group to molecular stability, intended for researchers, scientists, and professionals in drug development. We will explore its fundamental steric and electronic effects, its function as a conformational anchor, its impact on thermodynamic and kinetic parameters, and its strategic application in medicinal chemistry. Detailed experimental methodologies and quantitative data are presented to offer a thorough understanding of this crucial functional group.

Fundamental Properties of the Tert-Butyl Group

The influence of the tert-butyl group on molecular stability stems from two primary characteristics: its steric bulk and its electronic nature.

Steric Effects: The Bulky Protector

The most prominent feature of the tert-butyl group is its large size and tetrahedral arrangement of three methyl groups around a central quaternary carbon.[1][2] This steric bulk has several key consequences:

-

Steric Hindrance: The group physically obstructs the space around its point of attachment, slowing or completely inhibiting reactions at adjacent sites.[1][2] This "steric shield" can protect susceptible functional groups from enzymatic degradation or unwanted side reactions during synthesis, thereby enhancing kinetic stability.[1][3] In the context of antioxidants, for example, the tert-butyl group provides steric hindrance that protects the phenol group from rapid oxidation.[2]

-

Conformational Locking: In cyclic systems, particularly cyclohexane rings, the steric demand of the tert-butyl group is so great that it effectively "locks" the ring in a single chair conformation.[4][5] The energy penalty for placing a tert-butyl group in an axial position is exceptionally high due to severe 1,3-diaxial interactions, forcing it to almost exclusively occupy the equatorial position.[4][6] This effect is invaluable for studying conformational isomers and controlling the stereochemical outcome of reactions.

Electronic Effects: An Electron-Donating Moiety

The tert-butyl group influences the electronic environment of a molecule through two main mechanisms, acting as an electron-donating group.[2][7]

-

Inductive Effect (+I): The three methyl groups push electron density toward the central quaternary carbon, which in turn donates this density to the atom it is attached to.[7] This positive inductive effect arises from the higher s-character of the sp² orbital of an aromatic carbon compared to the sp³ orbital of the tert-butyl carbon, leading to electron flow towards the aromatic ring.[8]

-

Hyperconjugation: This is a stabilizing interaction involving the delocalization of electrons from the C-H σ-bonds of the methyl groups into an adjacent empty or partially filled p-orbital or a π-system.[7] This delocalization effectively donates electron density, contributing to the stabilization of carbocations and other electron-deficient centers. The stabilization of the tert-butyl carbocation is a classic textbook example of this effect.[7]

Quantitative Analysis of Tert-Butyl Effects

The stabilizing effects of the tert-butyl group can be quantified through various experimental and computational parameters.

Data Presentation

The following tables summarize key quantitative data related to the steric and electronic properties of the tert-butyl group.

| Parameter | Value | Description | Source |

| A-Value (kcal/mol) | ~4.7 - 5.4 | The conformational free energy difference between the axial and equatorial conformers in a monosubstituted cyclohexane. Represents the energetic penalty of an axial position. | [6][9][10] |

| 1,3-Diaxial Strain (kJ/mol) | 11.4 | The steric strain energy from the interaction between an axial tert-butyl group and one axial hydrogen on a cyclohexane ring. The total strain is twice this value. | [4][6] |

| C-H BDE (kcal/mol) | ~100 | The bond dissociation energy for a primary C-H bond within the tert-butyl group. This high value contributes to its resistance to radical abstraction. | [11] |

| Table 1: Steric and Thermodynamic Parameters of the Tert-Butyl Group |

| Parameter | Value | Description | Source |

| Taft Steric Parameter (Es) | -1.54 | A measure of the steric effect of a substituent in ester hydrolysis. A more negative value indicates greater steric hindrance. | [7] |

| Hammett Meta Constant (σm) | -0.10 | Represents the electronic effect (inductive) of the substituent at the meta position of a benzene ring. The negative value indicates an electron-donating nature. | [7] |

| Hammett Para Constant (σp) | -0.20 | Represents the combined electronic effect (inductive + resonance/hyperconjugation) at the para position. The more negative value compared to σm reflects the contribution of hyperconjugation. | [7] |

| Table 2: Electronic and Steric Parameters of the Tert-Butyl Group |

Role in Drug Design and Development

The properties of the tert-butyl group are strategically exploited in medicinal chemistry to enhance the pharmacological profile of drug candidates.[3]

-

Metabolic Stability: The high bond dissociation energy of its C-H bonds and its steric shielding make the tert-butyl group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][12] Incorporating this group can block metabolically liable sites, increasing a drug's half-life and oral bioavailability.[3][12] However, it is not completely inert and can be a site of hydroxylation by enzymes like CYP2C8, CYP2C9, and CYP3A4, often leading to active metabolites.[13]

-

Receptor Binding and Selectivity: By locking a molecule into a specific, rigid conformation, the tert-butyl group can optimize its fit within a biological target's binding pocket.[3] This can lead to a significant increase in binding affinity (potency) and selectivity for the intended target, thereby reducing off-target effects.[3][13]

-

Physicochemical Properties: The tert-butyl group is highly lipophilic, which can increase a compound's ability to cross cell membranes.[9] However, this increased lipophilicity can also lead to poor aqueous solubility and unwanted property modulation, necessitating a careful balance in drug design.[9][14]

Experimental and Computational Methodologies

A variety of techniques are employed to characterize the influence of the tert-butyl group on molecular stability.

Experimental Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the preferred conformation and measure the energy barrier of ring flips in cyclic systems containing a tert-butyl group.

-

Methodology: ¹H and ¹³C NMR spectra are recorded at various temperatures. In a conformationally locked system like tert-butylcyclohexane, distinct signals for axial and equatorial protons are observed. The coupling constants (J-values) between adjacent protons provide information about their dihedral angles, confirming chair geometry. For systems with conformational flexibility, variable-temperature NMR can be used to determine the temperature at which the signals for the two conformers coalesce, allowing for the calculation of the free energy of activation (ΔG‡) for the ring-flip process. The ratio of conformers at equilibrium can be determined by integrating the distinct NMR signals at low temperatures.

-

-

Calorimetry (DSC/ARC):

-

Objective: To measure the thermal stability and decomposition kinetics of compounds containing tert-butyl groups, particularly energetic materials like tert-butyl peroxybenzoate.[15]

-

Methodology: Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions as a function of temperature. A sample is heated at a constant rate, and the onset temperature of an exothermic decomposition event indicates its thermal stability. Accelerating Rate Calorimetry (ARC) provides data under adiabatic conditions, simulating a worst-case thermal runaway scenario. The sample is heated in steps, and if self-heating is detected, the calorimeter maintains an adiabatic environment. The resulting temperature and pressure versus time data are used to calculate kinetic parameters like activation energy and thermodynamic properties like the heat of decomposition.[15]

-

-

X-ray Crystallography:

-

Objective: To obtain a precise three-dimensional structure of a molecule in the solid state.

-

Methodology: A single crystal of the compound is grown and irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed. The data is processed to generate an electron density map, from which the positions of the individual atoms can be determined. This provides definitive proof of the conformation adopted by the molecule, including the orientation of the tert-butyl group, and precise measurements of bond lengths and angles.[16]

-

Visualizing Key Concepts and Workflows

Diagrams generated using Graphviz DOT language help illustrate the logical relationships and experimental processes discussed.

Conclusion

The tert-butyl group is far more than an inert, bulky substituent. It is a powerful tool for controlling molecular architecture and stability through a predictable interplay of steric and electronic effects. Its ability to enforce specific conformations, shield reactive centers, and donate electron density makes it indispensable in fields ranging from physical organic chemistry to medicinal chemistry. For drug development professionals, a deep understanding of the tert-butyl effect is critical for designing potent, selective, and metabolically robust therapeutic agents. The continued application and study of this seemingly simple functional group will undoubtedly lead to further innovations in molecular design and engineering.

References

- 1. researchgate.net [researchgate.net]

- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemistryschool.net [chemistryschool.net]

- 5. brainly.in [brainly.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Absolute Configuration and Conformation of (−)-R-t-Butylphenylphosphinoamidate: Chiroptical Spectroscopy and X-ray Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for tert-Butyl 3-formylbenzylcarbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-Butyl 3-formylbenzylcarbamate, a versatile bifunctional molecule, in key organic synthesis transformations. Its unique structure, featuring a Boc-protected amine and a reactive formyl group, makes it a valuable building block for the synthesis of a wide range of organic molecules, including pharmaceutical intermediates and other complex chemical entities.

Overview of Reactivity

This compound is characterized by two primary reactive sites: the aldehyde (formyl) group and the Boc-protected aminomethyl group. The aldehyde functionality allows for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, while the Boc-protecting group offers a stable yet readily cleavable handle for the amine, permitting its participation in subsequent synthetic steps.

This document will focus on three principal applications of the aldehyde group:

-

Reductive Amination: For the synthesis of secondary amines.

-

Wittig Reaction: For the formation of alkenes.

-

Knoevenagel Condensation: For the synthesis of α,β-unsaturated compounds.

Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines. The reaction proceeds via the initial formation of an imine from the aldehyde and a primary amine, which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent commonly employed for this transformation, as it is stable in acidic conditions often used to catalyze imine formation.

Application Note:

This protocol is particularly useful for the synthesis of N-substituted-3-((tert-butoxycarbonylamino)methyl)benzylamines, which are valuable intermediates in medicinal chemistry. The reaction is generally high-yielding and tolerates a wide variety of functional groups on the primary amine coupling partner.

Quantitative Data Summary:

| Entry | Primary Amine | Reducing Agent | Solvent | Yield (%) |

| 1 | Aniline | Sodium Triacetoxyborohydride | THF | ~85-95 |

| 2 | Benzylamine | Sodium Triacetoxyborohydride | THF | ~85-95 |

| 3 | 2-Amino-5-furyl-1,3,4-triazole | Sodium Triacetoxyborohydride | THF | ~80-90[1] |

Experimental Protocol: Synthesis of tert-Butyl (3-((phenylamino)methyl)benzyl)carbamate

Materials:

-

This compound

-

Aniline

-

Sodium triacetoxyborohydride

-

Anhydrous Tetrahydrofuran (THF)

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Add aniline (1.1 eq) to the solution, followed by glacial acetic acid (2.0 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture.

-

Stir the reaction overnight at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Wittig Reaction

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent). The reaction is known for its reliability and the predictable placement of the newly formed double bond. For aromatic aldehydes, both stabilized and non-stabilized ylides can be employed to generate (E)- and (Z)-alkenes, respectively.

Application Note:

This protocol is suitable for the synthesis of various tert-butyl (3-(alkenyl)benzyl)carbamate derivatives. The choice of the phosphonium ylide will determine the substituent on the newly formed double bond. Stabilized ylides (e.g., those derived from α-haloesters) typically afford the (E)-alkene as the major product.

Quantitative Data Summary:

| Entry | Wittig Reagent | Base | Solvent | Product | Yield (%) |

| 1 | Methyltriphenylphosphonium bromide | n-BuLi | THF | tert-Butyl (3-vinylbenzyl)carbamate | ~70-85 |

| 2 | (Carbethoxymethyl)triphenylphosphonium bromide | NaH | THF | Ethyl (E)-3-(3-((tert-butoxycarbonylamino)methyl)phenyl)acrylate | ~80-90 |

Experimental Protocol: Synthesis of tert-Butyl (3-styrylbenzyl)carbamate

Materials:

-

Benzyltriphenylphosphonium chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

This compound

-

Saturated Ammonium Chloride Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq).

-

Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise to the suspension. A deep red or orange color indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Quench the reaction by the addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.

Knoevenagel Condensation

The Knoevenagel condensation is a variation of the aldol condensation where an active methylene compound reacts with an aldehyde or ketone in the presence of a weak base to form a new carbon-carbon bond, typically followed by dehydration to yield an α,β-unsaturated product.

Application Note:

This reaction is highly effective for synthesizing compounds with an electron-withdrawing group conjugated to a newly formed double bond. The use of active methylene compounds like malononitrile or diethyl malonate allows for the introduction of cyano or ester functionalities, respectively. These products can serve as versatile precursors for further synthetic manipulations.

Quantitative Data Summary:

| Entry | Active Methylene Compound | Catalyst | Solvent | Product | Yield (%) |

| 1 | Malononitrile | Piperidine | Ethanol | tert-Butyl (3-(2,2-dicyanovinyl)benzyl)carbamate | ~90-98 |

| 2 | Diethyl malonate | Piperidine/Acetic Acid | Toluene | Diethyl 2-((3-((tert-butoxycarbonylamino)methyl)benzylidene))malonate | ~85-95 |

Experimental Protocol: Synthesis of tert-Butyl (3-(2-cyanovinyl)benzyl)carbamate

Materials:

-

This compound

-

Malononitrile

-

Piperidine

-

Ethanol

-

Ice-water bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add malononitrile (1.05 eq) to the solution.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature. The reaction is often exothermic, and a precipitate may form.

-

Continue stirring for 2-4 hours or until TLC indicates the reaction is complete.

-

If a precipitate has formed, cool the mixture in an ice-water bath to maximize crystallization.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the product under vacuum to obtain the purified α,β-unsaturated product.

References

Application Notes and Protocols for tert-Butyl 3-formylbenzylcarbamate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-formylbenzylcarbamate is a versatile bifunctional molecule increasingly utilized as a key intermediate in the synthesis of complex pharmaceutical compounds. Its structure, featuring a Boc-protected amine and a reactive aldehyde group, allows for sequential and controlled chemical modifications. This makes it an ideal building block for the construction of various drug candidates, particularly in the development of Selective Androgen Receptor Modulators (SARMs).[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a novel SARM, designated as SARM-XYZ.

Core Application: Synthesis of Selective Androgen Receptor Modulators (SARMs)

SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1] They are designed to elicit the anabolic benefits of androgens in muscle and bone while minimizing the undesirable androgenic side effects in tissues like the prostate. The arylpropionamide scaffold is a common structural motif in many SARMs, and this compound serves as an excellent starting material for the synthesis of this key structural element.